Side-Chain Length Differentiation: C3 Hydroxypropenyl vs. C8 Hydroxyoctenyl (Natural PGI2) and vs. Phenyl-Terminated C5 Chain (Bimatoprost Impurity)
The target compound bears a 3-carbon hydroxypropenyl side chain, whereas natural prostacyclin (PGI2) bears an 8-carbon hydroxyoctenyl chain [1]. Bimatoprost-related impurity (CAS 856240-62-5) bears a 5-carbon chain with terminal phenyl substitution . The truncated side chain reduces molecular weight (approx. 226 vs. approx. 352 for PGI2 free acid) and calculated logP, directly impacting synthetic tractability and intermediate versatility in divergent analog synthesis .
| Evidence Dimension | C-4 alkenyl side-chain carbon count and terminal substitution |
|---|---|
| Target Compound Data | C3 (3-hydroxyprop-1-en-1-yl); MW approx. 226.27 g/mol |
| Comparator Or Baseline | Prostacyclin (PGI2): C8 (3-hydroxyoct-1-en-1-yl), MW approx. 352.47 g/mol [1]; Bimatoprost impurity (CAS 856240-62-5): C5 with terminal phenyl (3-hydroxy-5-phenylpent-1-enyl), MW approx. 304.38 g/mol |
| Quantified Difference | Carbon count: Target C3 vs. PGI2 C8 (Δ = -5 carbons); MW: Target approx. 226 vs. PGI2 approx. 352 (Δ ≈ -126 g/mol, approx. 36% reduction) [1]; vs. Bimatoprost impurity: MW approx. 226 vs. 304 (Δ ≈ -78 g/mol, approx. 26% reduction) |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula from vendor and database records. |
Why This Matters
The substantially lower molecular weight and absence of terminal phenyl/alkyl substitution make this compound a more versatile, less sterically encumbered intermediate for divergent prostaglandin analog synthesis, justifying its selection when minimal side-chain bulk is required.
- [1] Wikipedia, 'Prostacyclin,' IUPAC name and structural description: (Z)-5-[(4R,5R)-5-hydroxy-4-((S,E)-3-hydroxyoct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-ylidene]pentanoic acid; molecular formula C20H32O5, MW 352.47. View Source
